3-Methyl-1-neopentyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Methyl-1-neopentyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-neopentyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a β-keto ester with thiourea in the presence of a base, followed by cyclization to form the dihydropyrimidine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-neopentyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives with different substituents.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the dihydropyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Potential use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-neopentyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The thioxo group and the dihydropyrimidine ring are key structural features that contribute to its biological activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thioxodihydropyrimidine derivatives: Compounds with similar thioxo and dihydropyrimidine structures.
Neopentyl-substituted pyrimidines: Compounds with neopentyl groups attached to the pyrimidine ring.
Uniqueness
3-Methyl-1-neopentyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is unique due to the combination of its thioxo group and neopentyl substituent
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-3-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)6-12-8(15)5-7(13)11(4)9(12)14/h5-6H2,1-4H3 |
InChI Key |
QLFQUXGQGKEUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C(=S)CC(=O)N(C1=O)C |
Origin of Product |
United States |
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